molecular formula C12H14Na8O35S8 B014747 Sucrose octasulfate sodium salt CAS No. 74135-10-7

Sucrose octasulfate sodium salt

Cat. No. B014747
CAS RN: 74135-10-7
M. Wt: 1158.7 g/mol
InChI Key: CPRSOZZDECJZKH-QRDGSJRXSA-F
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Description

Synthesis Analysis

The synthesis of sucrose octasulfate sodium salt involves the sulfation of sucrose using pyridine-sulfur trioxide in dimethylformamide and pyridine. The degree of sulfation, specifically achieving the octasulfate variant, is estimated from the sulfur to carbon content ratio (S/C). Crystalline salts of sucrose octasulfate, including potassium, cesium, rubidium, and ammonium salts, have been successfully obtained, indicating the versatility and efficiency of this synthesis method (Ochi, Watanabe, Okui, & Shindo, 1980).

Molecular Structure Analysis

The molecular structure of SOS involves a sucrose molecule that is highly sulfated, contributing to its unique properties. Structural analysis has demonstrated the formation of specific adducts with sodium halides, further elucidating the complex interactions and structural integrity of this compound. The crystal structure of sucrose sodium bromide dihydrate has been determined, offering insights into the arrangement of the sucrose molecule and its interactions with sodium and bromide ions (Beevers & Cochran, 1947).

Chemical Reactions and Properties

Sucrose octasulfate sodium salt engages in various chemical reactions, showcasing its reactivity and potential for further chemical modifications. Its interaction with alkali metal ions, synthesis, and vibrational spectra when forming crystalline sucrose and its sodium halide adducts have been extensively studied. These interactions highlight the compound's reactivity and the potential for forming complex structures (Tajmir & Riahi, 1986).

Physical Properties Analysis

The physical properties of SOS, such as its solubility, viscosity, and interaction with various substances, have been a focus of research due to its potential applications. Studies have revealed that SOS can significantly alter the physical properties of mixtures, including interactions with proteins and the formation of gels, underlining its role in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of sucrose octasulfate sodium salt, including its stability, reactivity with other chemical species, and its role in catalysis, have been explored to understand its applications better. Its ability to form stable complexes with proteins and inhibit their hydrolysis by preventing substrate interaction is a notable chemical property that has implications for its use in various fields.

Scientific Research Applications

  • Wound Healing : SOS, used in dressings for neuroischemic diabetic foot ulcers, significantly increases skin oxygen pressure and improves wound healing (Lázaro-Martínez et al., 2020).

  • Chemical Properties : SOS can crystallize into various salts, with pyridine-sulfur trioxide as a key sulfation agent (Ochi et al., 1980).

  • Cell Proliferation and Differentiation : Sulfosucrose derivatives, related to SOS, show potential in regulating fibroblast growth factor activity, affecting cell proliferation and differentiation (Polat et al., 2002).

  • Pharmacokinetics : A novel method for determining SOS in dog plasma and urine meets FDA guidelines, aiding clinical research (Ke et al., 2015).

  • Tissue Distribution : When administered orally, SOS is more recoverable in endothelial tissue than in plasma (Hiebert et al., 2002).

  • Fibroblast Growth Factor Signaling : SOS activates FGF signaling by imitating heparin's role in increasing FGF-FGFR affinity and promoting receptor dimerization, offering therapeutic potential (Yeh et al., 2002).

  • Conformational Analysis : Free SOS assumes a significantly different conformation compared to when bound to acidic fibroblast growth factor, with electrostatic interactions playing a major role (Shen & Lerner, 1995).

  • Mass Spectrometry Analysis : Quaternary ammonium and phosphonium salts enable effective ESI-MS analysis of SOS, overcoming fragmentation issues (Gunay et al., 2003).

  • Gastrointestinal Healing : Sucralfate, containing SOS, promotes healing of gastric and duodenal ulcers, impacting acid secretion and preventing recurrence (Lucey & Yamada, 1995).

  • Mucocutaneous Conditions : Topical sucralfate shows clinical benefits in treating various mucocutaneous conditions, including inflammatory conditions and ulcers (Abtahi-Naeini et al., 2022).

Future Directions

Sucrose octasulfate dressing significantly improved wound closure of neuro-ischaemic diabetic foot ulcers without affecting safety after 20 weeks of treatment along with standard care . These findings support the use of sucrose octasulfate dressing as a local treatment for neuro-ischemia diabetic foot ulcers . More research is needed to further understand the potential applications of sucrose octasulfate sodium salt.

properties

IUPAC Name

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRSOZZDECJZKH-QRDGSJRXSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Na8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1158.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sucrosofate sodium

CAS RN

74135-10-7
Record name Sucrosofate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSOFATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S391KJ684Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T Hayakawa, S Kawasaki, Y Hirayama, T Tsutsui… - Scientific reports, 2019 - nature.com
Sucralfate is effective for the treatment of gastric and duodenal ulcers owing to its protective gel-forming ability. However, the mechanism by which sucralfate protects the oesophageal …
Number of citations: 3 0-www-nature-com.brum.beds.ac.uk
JJ Wolff, TN Laremore, FE Leach III… - … Journal of Mass …, 2009 - journals.sagepub.com
The structural analysis of sulfated carbohydrates such as glycosaminoglycans (GAGs) has been a long-standing challenge for the field of mass spectrometry. The dissociation of …
M Kinoshita, N Kakoi, Y Matsuno… - Biomedical …, 2011 - Wiley Online Library
… The limit of detection was 7.8 µg/mL as a solution of sucrose octasulfate sodium salt. When a solution (250 µg/mL) of sucrose octasulfate sodium salt was used, the sulfate content of …
WC Lee, JJ Hwang, YL Tseng, HE Wang… - Nuclear Instruments and …, 2006 - Elsevier
The purpose of this study is to evaluate the therapeutic efficacy of the liposome encaged with vinorelbine (VNB) and 111 In-oxine on human colorectal adenocarcinoma (HT-29) using …
A Roth, DC Drummond, F Conrad, ME Hayes… - Molecular Cancer …, 2007 - AACR
Targeted delivery of small-molecule drugs has the potential to enhance selective killing of tumor cells. We have identified previously an internalizing single chain [single chain variable …
Number of citations: 100 aacrjournals.org
TN Laremore, S Murugesan, TJ Park, FY Avci… - Analytical …, 2006 - ACS Publications
Direct UV matrix-assisted laser desorption/ionization (MALDI) mass spectrometric analysis of uncomplexed, underivatized, highly sulfated oligosaccharides has been carried out using …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
K Ohara, JC Jacquinet, D Jouanneau, W Helbert… - Journal of the American …, 2009 - Elsevier
… Sucrose octasulfate sodium salt was a gift from EUTICALS (Milano, Italy). Chondroitin sulfates were synthesized according to known procedures [4, 24]. Carrageenans were prepared …
DC Drummond, C Marx, Z Guo, G Scott, C Noble… - Clinical cancer …, 2005 - AACR
ErbB2-overexpressing human cancers represent potentially sensitive targets for therapy by candidate histone deacetylase (HDAC) inhibitors as we have shown that HDAC inhibitors …
Number of citations: 62 aacrjournals.org
DC Drummond, CO Noble, Z Guo, ME Hayes… - Journal of pharmacology …, 2009 - ASPET
Effective liposomal formulations of vinorelbine (5′ nor-anhydro-vinblastine; VRL) have been elusive due to vinorelbine's hydrophobic structure and resulting difficulty in stabilizing the …
Number of citations: 82 jpet.aspetjournals.org
CO Noble, Z Guo, ME Hayes, JD Marks… - Cancer chemotherapy …, 2009 - Springer
Purpose Liposome and immunoliposome formulations of two vinca alkaloids, vincristine and vinblastine, were prepared using intraliposomal triethylammonium sucroseoctasulfate and …
Number of citations: 108 0-link-springer-com.brum.beds.ac.uk

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